molecular formula C13H14ClN3 B15355140 4-Chloro-6-(2-phenylpropan-2-yl)pyrimidin-2-amine

4-Chloro-6-(2-phenylpropan-2-yl)pyrimidin-2-amine

Cat. No.: B15355140
M. Wt: 247.72 g/mol
InChI Key: SBJZFRFXJKFPMJ-UHFFFAOYSA-N
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Description

4-Chloro-6-(2-phenylpropan-2-yl)pyrimidin-2-amine is a chemical compound characterized by its unique structure, which includes a pyrimidin-2-amine core substituted with a chloro group at the 4-position and a 2-phenylpropan-2-yl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-(2-phenylpropan-2-yl)pyrimidin-2-amine typically involves multiple steps, starting with the preparation of the pyrimidin-2-amine core. One common synthetic route includes the following steps:

  • Formation of Pyrimidin-2-amine: This can be achieved through the reaction of guanidine with an appropriate β-diketone or β-ketoester.

  • Chlorination: The pyrimidin-2-amine core is then chlorinated at the 4-position using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

  • Alkylation: The 6-position is alkylated using 2-phenylpropan-2-yl bromide or chloride in the presence of a strong base like potassium tert-butoxide (KOtBu).

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-6-(2-phenylpropan-2-yl)pyrimidin-2-amine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: Substitution reactions at the chloro or phenyl groups can lead to the formation of new compounds.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with distinct chemical and physical properties.

Scientific Research Applications

Chemistry: In chemistry, 4-Chloro-6-(2-phenylpropan-2-yl)pyrimidin-2-amine is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.

Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its derivatives may exhibit therapeutic properties, such as antiviral, anti-inflammatory, or anticancer activities.

Industry: In industry, this compound can be used in the production of agrochemicals, dyes, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 4-Chloro-6-(2-phenylpropan-2-yl)pyrimidin-2-amine exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, or enzyme inhibition.

Comparison with Similar Compounds

  • 4-Chloro-6-(2-phenylpropan-2-yl)pyrimidin-2-ol

  • 2,4,6-Tris(2-phenylpropan-2-yl)phenol

  • 6-(2-(5-chloropyridin-2-yl)-1-phenylpropan-2-yl)pyridin-2-ol

Uniqueness: 4-Chloro-6-(2-phenylpropan-2-yl)pyrimidin-2-amine stands out due to its specific structural features and reactivity

Properties

Molecular Formula

C13H14ClN3

Molecular Weight

247.72 g/mol

IUPAC Name

4-chloro-6-(2-phenylpropan-2-yl)pyrimidin-2-amine

InChI

InChI=1S/C13H14ClN3/c1-13(2,9-6-4-3-5-7-9)10-8-11(14)17-12(15)16-10/h3-8H,1-2H3,(H2,15,16,17)

InChI Key

SBJZFRFXJKFPMJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC=C1)C2=CC(=NC(=N2)N)Cl

Origin of Product

United States

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